ethyl 2-bromo-5-ethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-bromo-5-ethylthiophene-3-carboxylate is an organic compound with the molecular formula C10H13BrO2S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-ethylthiophene-3-carboxylate typically involves the bromination of ethyl 5-ethylthiophene-3-carboxylate. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 2-position of the thiophene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of ethyl 2-substituted-5-ethylthiophene-3-carboxylates.
Oxidation: Formation of ethyl 2-bromo-5-ethylthiophene-3-sulfoxide or sulfone.
Reduction: Formation of ethyl 2-bromo-5-ethylthiophene-3-methanol.
Scientific Research Applications
Ethyl 2-bromo-5-ethylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Employed in the study of thiophene derivatives’ biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with enzymes or receptors, modulating their activity. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromothiophene-3-carboxylate
- Ethyl 2-chloro-5-ethylthiophene-3-carboxylate
- Ethyl 2-iodo-5-ethylthiophene-3-carboxylate
Uniqueness
Ethyl 2-bromo-5-ethylthiophene-3-carboxylate is unique due to the presence of both the bromine atom and the ethyl group on the thiophene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
73225-49-7 |
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Molecular Formula |
C9H11BrO2S |
Molecular Weight |
263.2 |
Purity |
95 |
Origin of Product |
United States |
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